2'-Chloroacetophenone
Overview
Description
2’-Chloroacetophenone, also known as phenacyl chloride, is a chemical compound with the molecular formula C8H7ClO. It is a substituted acetophenone and appears as a white to gray crystalline solid. This compound is primarily known for its use as a riot control agent, commonly referred to as tear gas. It has a pungent and irritating odor and is insoluble in water .
Mechanism of Action
Target of Action
2’-Chloroacetophenone, also known as CN, is a common riot control agent . The primary targets of 2’-Chloroacetophenone are the mucous membranes, particularly in the eyes and respiratory tract . It acts as an effective lacrimating agent, causing irritation and discomfort .
Mode of Action
It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .
Pharmacokinetics
Given its use as a riot control agent, it is likely that the compound is rapidly absorbed through the mucous membranes and skin upon exposure .
Biochemical Analysis
Biochemical Properties
2’-Chloroacetophenone is known to react slowly with metals causing mild corrosion . It belongs to the group of halogenated organic compounds and ketones
Cellular Effects
Exposure to 2’-Chloroacetophenone can lead to severe complications and even death . It causes ocular and respiratory tract irritation within 20-60 seconds of exposure . The ocular effects involve blepharospasm, photophobia, conjunctivitis, and periorbital edema . Following inhalation, effects may include a stinging or burning sensation in the nose, tight chest, sore throat, coughing, dyspnea, and difficulty breathing .
Molecular Mechanism
It is known to react slowly with metals causing mild corrosion
Temporal Effects in Laboratory Settings
It is known that it reacts slowly with water to form hydrogen chloride
Transport and Distribution
2’-Chloroacetophenone is insoluble in water , but it is soluble in alcohols, ethers, and other organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Chloroacetophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst. This reaction produces 2’-chloroacetophenone along with hydrogen chloride as a byproduct .
Another method involves the chlorination of acetophenone vapor. This process involves passing chlorine gas into boiling acetophenone, resulting in the formation of 2’-chloroacetophenone .
Industrial Production Methods: Industrial production of 2’-chloroacetophenone typically follows the Friedel-Crafts acylation method due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure optimal production rates .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to 2’-chloro-1-phenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 2’-chloroacetophenone oxime using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2’-hydroxyacetophenone when using hydroxide ions.
Reduction: 2’-Chloro-1-phenylethanol.
Oxidation: 2’-Chloroacetophenone oxime.
Scientific Research Applications
2’-Chloroacetophenone has several scientific research applications:
Comparison with Similar Compounds
2’-Chloroacetophenone is similar to other substituted acetophenones, such as:
2-Bromoacetophenone: Similar in structure but contains a bromine atom instead of chlorine.
4’-Chloroacetophenone: The chlorine atom is positioned at the para position instead of the ortho position.
2’-Fluoroacetophenone: Contains a fluorine atom instead of chlorine.
2’-Chloroacetophenone is unique due to its specific use as a riot control agent and its distinct irritant properties, which make it effective for crowd control purposes .
Biological Activity
2'-Chloroacetophenone (CAS No. 532-27-4) is a compound known for its diverse biological activities, particularly as a potent lacrimator and its applications in various fields, including toxicology, pharmacology, and chemical synthesis. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound is a colorless to light yellow liquid with a boiling point of 229 °C and a flash point of 92 °C. Its chemical structure allows it to interact with biological systems, primarily through its action as an inhibitor of certain enzymes.
Target Enzymes
The primary targets of this compound include:
- Protein Tyrosine Phosphatases (PTPs) : Such as SHP-1 and PTP1B, which play crucial roles in cellular signaling pathways related to growth and differentiation.
Mode of Action
The compound inhibits the activity of these phosphatases, leading to alterations in the phosphorylation states of proteins. This can potentially result in changes in cell growth, differentiation, and oncogenic transformation. The inhibition mechanisms can affect various biochemical pathways critical for cellular function.
Lacrimation and Irritation
This compound is primarily recognized for its lacrimation-inducing properties. It has been widely used in riot control agents and tear gas formulations. Studies have shown that exposure to this compound leads to significant ocular irritation and excessive tearing in animal models.
Toxicological Studies
Research conducted on F344/N rats and B6C3F1 mice has provided insights into the toxicological profile of this compound. Key findings include:
- Acute Toxicity : Inhalation studies indicated that exposure concentrations above 10 mg/m³ resulted in high mortality rates among test subjects.
- Chronic Exposure : Long-term studies revealed minimal-to-mild inflammation in the nasal mucosa and hyperplasia of respiratory epithelium at higher concentrations (4 mg/m³). However, no significant carcinogenic activity was observed at lower exposure levels over two years .
Toxicity Summary Table
Study Duration | Concentration (mg/m³) | Observed Effects | Mortality Rate |
---|---|---|---|
14-Day | 10 | Lacrimation, dyspnea | High |
13-Week | 0.5 - 4 | Nasal inflammation, weight loss | Variable |
2-Year | 1 - 4 | Mild nasal inflammation, no carcinogenicity | No evidence |
Case Studies
- Riot Control Applications : A study highlighted the effectiveness of this compound as a non-lethal agent for crowd control due to its rapid onset of lacrimation and respiratory distress. This property has made it a standard component in tear gas formulations used by law enforcement agencies.
- Toxicological Evaluations : In a series of toxicological evaluations on laboratory animals, significant findings were reported regarding the compound's effects on respiratory health. Rats exposed to higher concentrations exhibited symptoms such as excessive tearing and nasal inflammation, establishing a clear dose-response relationship between exposure levels and biological effects .
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062201 | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-68-9 | |
Record name | 2′-Chloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Chloroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Chlorophenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8Q8TNE2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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